Sulprofos sulfone
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Overview
Description
Sulprofos sulfone is a chemical compound known for its role as a metabolite of sulprofos, a chiral molecule used primarily as a pesticide. The compound has a molecular formula of C₁₂H₁₉O₄PS₃ and a molecular mass of 354.45 g/mol . This compound is recognized for its environmental and ecotoxicological implications, although it is not widely used in industrial applications .
Preparation Methods
Sulprofos sulfone can be synthesized through various methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide, often catalyzed by metals like niobium carbide.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides.
Alkylation/Arylation of Sulfinates: This method involves the alkylation or arylation of sulfinates to form sulfones.
Addition to Alkenes and Alkynes: Sulfones can also be synthesized by adding sulfonyl radicals to alkenes or alkynes.
Chemical Reactions Analysis
Sulprofos sulfone undergoes various chemical reactions, including:
Scientific Research Applications
Sulprofos sulfone has various applications in scientific research, including:
Organic Synthesis: Sulfones are versatile intermediates in organic synthesis and are used in the construction of biologically active molecules and functional materials.
Pharmaceuticals: Sulfones are used in the synthesis of drugs, such as the anti-cancer drug bicalutamide and the antibiotic thiamphenicol.
Agrochemicals: Sulfones are used in the synthesis of herbicides like cafenstrole.
Polymers: Sulfones are used in the production of high-performance polymers like polyethersulfone (PES).
Mechanism of Action
The mechanism of action of sulprofos sulfone involves its role as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This inhibition prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, which is necessary for the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide drugs, which exhibit antibacterial properties by inhibiting folic acid synthesis .
Comparison with Similar Compounds
Sulprofos sulfone can be compared with other similar compounds, such as:
Sulfoxides: Sulfoxides are less oxidizing and more acidic than sulfones.
Sulfonamides: Sulfonamides are used as antimicrobial drugs and share a similar mechanism of action by inhibiting folic acid synthesis.
Disulfides: Disulfides are used as synthetic intermediates and have applications in pharmaceuticals and natural products.
This compound is unique in its specific applications and chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
58877-92-2 |
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Molecular Formula |
C12H19O4PS3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
ethoxy-(4-methylsulfonylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O4PS3/c1-4-10-19-17(18,15-5-2)16-11-6-8-12(9-7-11)20(3,13)14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
ZMGHMSULFNEJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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